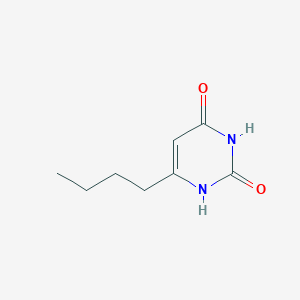

![molecular formula C8H6BrNS B1279625 2-Bromo-6-methylbenzo[d]thiazole CAS No. 3622-19-3](/img/structure/B1279625.png)

2-Bromo-6-methylbenzo[d]thiazole

Vue d'ensemble

Description

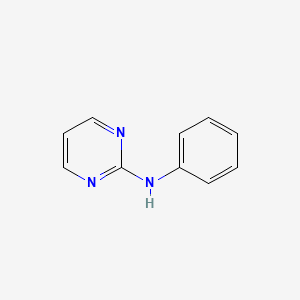

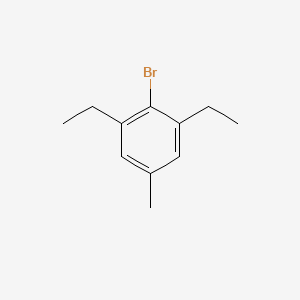

2-Bromo-6-methylbenzo[d]thiazole is a brominated thiazole derivative, a class of compounds that are of significant interest in various fields of chemistry and pharmacology. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. The bromine atom at the second position and the methyl group at the sixth position on the benzo[d]thiazole ring system are indicative of the potential for this compound to undergo various chemical reactions and to exhibit unique physical and chemical properties.

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various synthetic protocols. For instance, the preparation of thiazoles using a new synthon, 1,3-dibromo-1,1-difluoro-2-propanone, has been reported for the chemoselective preparation of bromodifluoromethyl thiazoles . Although this particular synthon is not used for the synthesis of 2-Bromo-6-methylbenzo[d]thiazole, it demonstrates the versatility of brominated thiazoles in synthetic chemistry. Additionally, the synthesis of other brominated heterocycles, such as 4,8-dibromobenzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole), has been achieved through efficient bromination methods . These methods could potentially be adapted for the synthesis of 2-Bromo-6-methylbenzo[d]thiazole.

Molecular Structure Analysis

The molecular and crystal structure of brominated thiazole derivatives can be determined using experimental methods such as X-ray diffraction and supported by theoretical calculations like density functional theory (DFT) . For example, a novel hydrazone derivative of a brominated thiazole was characterized by X-ray single crystal diffraction, and its molecular geometry was analyzed using DFT . These techniques are crucial for understanding the three-dimensional arrangement of atoms within the molecule and can provide insights into the reactivity and properties of 2-Bromo-6-methylbenzo[d]thiazole.

Chemical Reactions Analysis

Brominated thiazoles can participate in various chemical reactions, including nucleophilic aromatic substitution (SNAr) and cross-coupling reactions . The presence of a bromine atom makes them suitable candidates for further functionalization. For instance, the selective formation of mono- and di(het)arylated derivatives of brominated heterocycles has been achieved through Suzuki–Miyaura cross-coupling reactions . These reactions are important for the synthesis of complex molecules and could be applicable to the modification of 2-Bromo-6-methylbenzo[d]thiazole.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated thiazoles are influenced by their molecular structure. The presence of bromine and other substituents affects properties such as melting point, solubility, and stability. Studies on similar compounds, such as 6-bromobenzo[d]thiazol-2-amine, have provided insights into the role of non-covalent interactions in the crystal packing of these compounds . Additionally, the electronic properties, such as frontier molecular orbitals and molecular electrostatic potential maps, can be investigated through theoretical calculations to predict the reactivity and interaction of 2-Bromo-6-methylbenzo[d]thiazole with other molecules .

Applications De Recherche Scientifique

1. Medicinal Chemistry

- Summary of the application : Thiazole derivatives have been found to have diverse biological activities. They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

- Methods of application : The specific methods of application would depend on the specific derivative and its intended use. Generally, these compounds would be synthesized in a lab and then tested in vitro or in vivo for their biological activity .

- Results or outcomes : The results have shown that thiazole derivatives can have a wide range of biological activities, making them useful in the development of new drugs .

2. Antimycobacterial Agents

- Summary of the application : Certain imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives have been found to have antimycobacterial properties .

- Methods of application : These compounds were designed, synthesized, and then evaluated for their in vitro antitubercular activity .

- Results or outcomes : The most active benzo-[d]-imidazo-[2,1-b]-thiazole derivative displayed IC90 of 7.05 μM and IC50 of 2.32 μM against Mycobacterium tuberculosis (Mtb) H37Ra .

3. Quorum Sensing Inhibitors

- Summary of the application : Certain benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds have been found to inhibit quorum sensing .

- Methods of application : A library of these compounds was designed, synthesized, and then evaluated for their ability to inhibit quorum sensing .

- Results or outcomes : The results of this research are not specified in the source .

4. Key Building Block in Synthesis

- Summary of the application : 6-Bromo-2-methylbenzo[d]thiazole has been used as a key building block in a scalable synthetic route via a Pd-catalyzed Migita coupling .

- Methods of application : The compound was charged in a three-necked flask with Pd(cinnamyl)Cl2 and XPhos in 1-BuOH. NCy2Me was added in one portion. The reaction mixture was inertized by three vacuum/N2-cycles and then heated. A solution of acetone cyanohydrin in 1-BuOH was added dropwise over 4 h via syringe pump to the reaction mixture .

- Results or outcomes : The reaction resulted in the synthesis of 2-Methylbenzo[d]thiazole-6-carbonitrile .

5. Commercial Availability

- Summary of the application : 6-Bromo-2-methylbenzo[d]thiazole is commercially available and can be purchased from chemical suppliers .

- Methods of application : This compound can be used as a starting material in various chemical reactions .

- Results or outcomes : The outcomes would depend on the specific reactions in which this compound is used .

6. Pd-Catalyzed Migita Coupling

- Summary of the application : 6-Bromo-2-methylbenzo[d]thiazole has been used as a key building block in a scalable synthetic route via a Pd-catalyzed Migita coupling .

- Methods of application : The compound was charged in a three-necked flask with Pd(cinnamyl)Cl2 and XPhos in 1-BuOH. NCy2Me was added in one portion. The reaction mixture was inertized by three vacuum/N2-cycles and then heated. A solution of acetone cyanohydrin in 1-BuOH was added dropwise over 4 h via syringe pump to the reaction mixture .

- Results or outcomes : The reaction resulted in the synthesis of 2-Methylbenzo[d]thiazole-6-carbonitrile .

Safety And Hazards

Propriétés

IUPAC Name |

2-bromo-6-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZIAUJNTXKPDHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70470938 | |

| Record name | 2-bromo-6-methylbenzo[d]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-methylbenzo[d]thiazole | |

CAS RN |

3622-19-3 | |

| Record name | 2-Bromo-6-methylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3622-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-6-methylbenzo[d]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-methylbenzo[d]thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

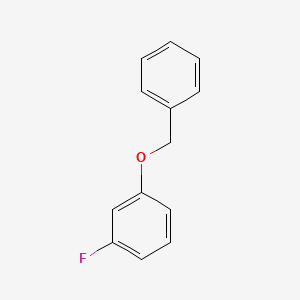

![3-Acetylbenzo[b]furan](/img/structure/B1279542.png)

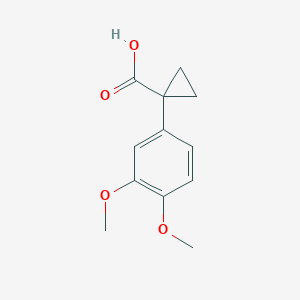

![8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine](/img/structure/B1279553.png)

![8-(benzo[d][1,3]dioxol-5-ylthio)-9H-purin-6-amine](/img/structure/B1279569.png)